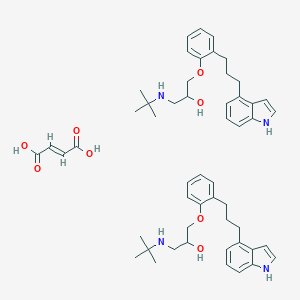
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. Carvedilol works by blocking the beta-adrenergic receptors, which reduces the heart's workload and decreases blood pressure. In
Mecanismo De Acción
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the heart's workload and decreases blood pressure. Carvedilol also has alpha-adrenergic blocking properties, which further reduces blood pressure.
Efectos Bioquímicos Y Fisiológicos
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which decreases heart rate and contractility. Carvedilol also reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may protect against oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has a number of advantages for lab experiments. It is readily available and can be synthesized in large quantities. Carvedilol is also well-tolerated in animal models and has a low risk of toxicity. However, there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. Carvedilol also has a complex mechanism of action, which may make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate. One area of interest is the role of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in the treatment of heart failure with preserved ejection fraction (HFpEF). HFpEF is a common form of heart failure that is difficult to treat, and there is currently no effective therapy. Carvedilol has been shown to improve left ventricular function in patients with HFpEF, and further research is needed to determine its effectiveness in treating this condition.
Another area of interest is the use of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in combination with other medications for the treatment of hypertension. Carvedilol has been shown to be effective on its own, but it may be even more effective when used in combination with other medications, such as diuretics or ACE inhibitors.
Conclusion
In conclusion, 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate is a beta-blocker medication used to treat heart failure and hypertension. It works by blocking beta-adrenergic receptors and reducing sympathetic nervous system activity. Carvedilol has a number of biochemical and physiological effects, including reducing blood pressure and improving left ventricular function. While there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments, it has a number of advantages and is a promising area of research for the treatment of heart failure and hypertension.
Métodos De Síntesis
Carvedilol is synthesized by reacting 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine with 2-(2-methoxyphenoxy)ethylchloride in the presence of a base. The resulting product is then treated with tert-butylamine to form the fumarate salt of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalizations, and increase survival rates in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension.
Propiedades
Número CAS |
109920-83-4 |
|---|---|
Nombre del producto |
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate |
Fórmula molecular |
C52H68N4O8 |
Peso molecular |
877.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[3-(1H-indol-4-yl)propyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/2C24H32N2O2.C4H4O4/c2*1-24(2,3)26-16-20(27)17-28-23-13-5-4-8-19(23)11-6-9-18-10-7-12-22-21(18)14-15-25-22;5-3(6)1-2-4(7)8/h2*4-5,7-8,10,12-15,20,25-27H,6,9,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
SFQDJCLMNVHUCB-WXXKFALUSA-N |
SMILES isomérico |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid, 1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(tert-bu tylamino)propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



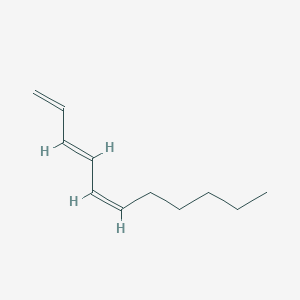

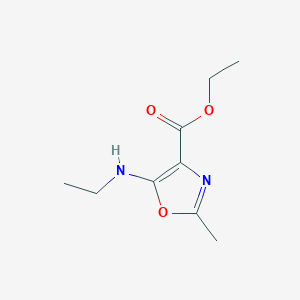
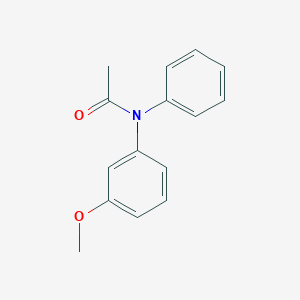
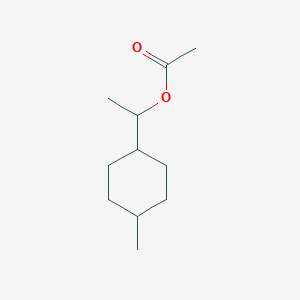
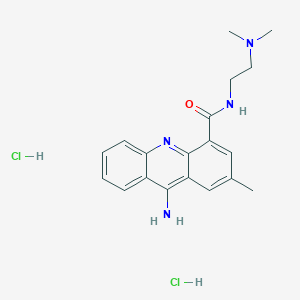

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
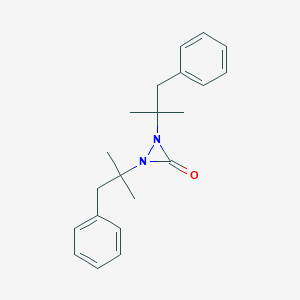
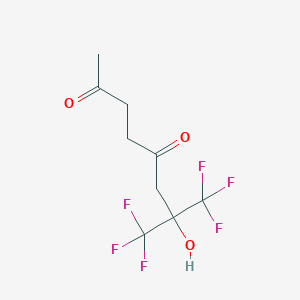
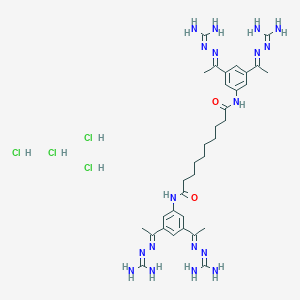
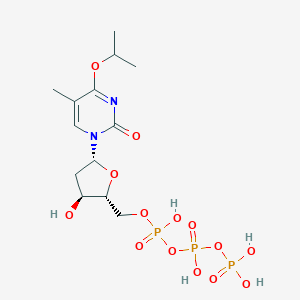
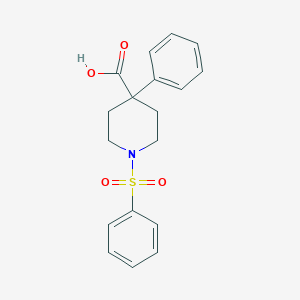
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)